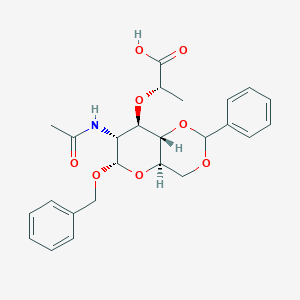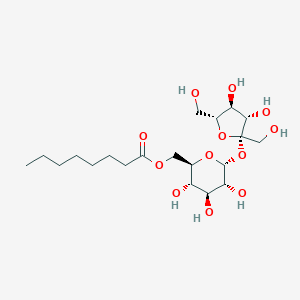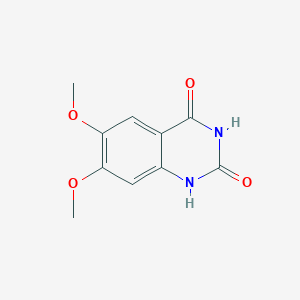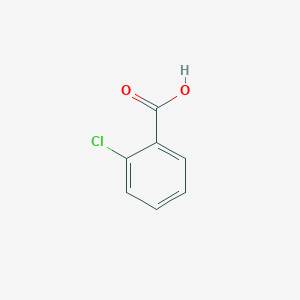
2-(苄氧基)-4-氟苯甲醛
概述
描述
2-(Benzyloxy)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzyl ether group and a fluorine atom attached to a benzene ring, with an aldehyde functional group at the para position relative to the fluorine atom
科学研究应用
2-(Benzyloxy)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its aromatic structure and potential for functionalization.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, particularly those that require a benzyl ether or fluorinated aromatic moiety.
Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
Target of Action
Benzylic compounds are known to be reactive and can interact with various biological targets .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The fluorine atom in the compound could potentially enhance its reactivity due to its high electronegativity.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, which could potentially affect multiple pathways .
Pharmacokinetics
The presence of a fluorine atom could potentially affect its pharmacokinetic properties, as fluorine is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Result of Action
Given its potential reactivity, it could potentially interact with various cellular targets and induce a range of biological effects .
Action Environment
The action of 2-(Benzyloxy)-4-fluorobenzaldehyde could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity. Additionally, the presence of other reactive species in the environment could potentially influence its mode of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the benzylation of 4-fluorobenzaldehyde. This process typically includes the reaction of 4-fluorobenzaldehyde with benzyl alcohol in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction proceeds via the formation of a benzyl ether linkage.
Industrial Production Methods: In an industrial setting, the production of 2-(Benzyloxy)-4-fluorobenzaldehyde may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: 2-(Benzyloxy)-4-fluorobenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(Benzyloxy)-4-fluorobenzoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(Benzyloxy)-4-fluorobenzyl alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide (NaOCH₃) can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products:
Oxidation: 2-(Benzyloxy)-4-fluorobenzoic acid.
Reduction: 2-(Benzyloxy)-4-fluorobenzyl alcohol.
Substitution: 2-(Benzyloxy)-4-methoxybenzaldehyde.
相似化合物的比较
2-(Benzyloxy)benzaldehyde: Lacks the fluorine atom, making it less reactive in nucleophilic aromatic substitution reactions.
4-Fluorobenzaldehyde: Lacks the benzyl ether group, limiting its applications in certain synthetic routes.
2-(Benzyloxy)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.
Uniqueness: 2-(Benzyloxy)-4-fluorobenzaldehyde is unique due to the presence of both a benzyl ether and a fluorine atom on the aromatic ring. This combination allows for a diverse range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
属性
IUPAC Name |
4-fluoro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMFIRJLBBXARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443444 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202857-89-4 | |
| Record name | 2-(Benzyloxy)-4-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea](/img/structure/B123088.png)





![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)





